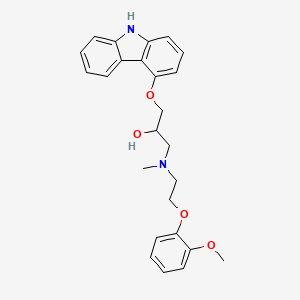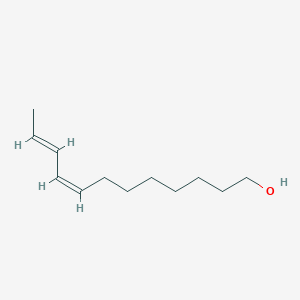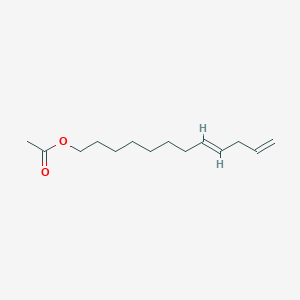
A 844606
概要
説明
A 844606 は、アルファ7 ニコチン性アセチルコリン受容体 (nAChR) の強力かつ選択的な部分的アゴニストです。この受容体は、脳、脾臓、リンパ節のリンパ球に存在します。 アルファ7 ニコチン性アセチルコリン受容体は、統合失調症やアルツハイマー病などの神経精神疾患の病態生理に重要な役割を果たしています .
準備方法
A 844606 の合成経路には、対応するデスメチル前駆体のメチルトリフラートを用いたメチル化が含まれます。 この方法は、陽電子放出断層撮影 (PET) トレースとして使用するための炭素 11 標識 this compound を合成するために使用されてきました .
化学反応の分析
A 844606 は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化される可能性がありますが、詳細な反応条件は広く文書化されていません。
還元: 酸化と同様に、this compound を含む還元反応は文献では広く取り上げられていません。
置換: この化合物は置換反応を起こす可能性があり、特にその官能基に関与します。
科学研究への応用
This compound は、次のようないくつかの科学研究への応用があります。
化学: アルファ7 ニコチン性アセチルコリン受容体を研究するための生化学的ツールとして使用されます。
生物学: 脳、脾臓、リンパ節のリンパ球を伴う研究で使用されます。
医学: 統合失調症やアルツハイマー病などの神経精神疾患の治療における潜在的な役割について調査されています。
産業: ヒトの脳におけるアルファ7 ニコチン性アセチルコリン受容体を画像化する PET トレースの開発に使用されています
科学的研究の応用
A 844606 has several scientific research applications, including:
Chemistry: Used as a biochemical tool to study the alpha7 nicotinic acetylcholine receptor.
Biology: Employed in studies involving the brain, spleen, and lymphocytes of lymph nodes.
Medicine: Investigated for its potential role in treating neuropsychiatric diseases such as schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of PET tracers for imaging alpha7 nicotinic acetylcholine receptors in the human brain
作用機序
A 844606 は、アルファ7 ニコチン性アセチルコリン受容体の部分的アゴニストとして作用します。それは受容体に結合し、PC12 細胞におけるアルファ7 ニコチン性アセチルコリン受容体誘発 ERK1/2 リン酸化を刺激します。 このメカニズムには、神経アセチルコリン受容体タンパク質アルファ 7 サブユニット経路の調節が含まれます .
類似の化合物との比較
This compound は、A 582941 などの他の類似の化合物と比較されます。両方の化合物は、アルファ7 ニコチン性アセチルコリン受容体のアゴニストであり、PET トレースとしての可能性について評価されています。 This compound は、マウスの脳における高い取り込みと、覚醒状態のサル脳における海馬と視床への選択的な分布という点でユニークです .
類似の化合物のリスト
- A 582941
- SSR180711
類似化合物との比較
A 844606 is compared with other similar compounds such as A 582941. Both compounds are alpha7 nicotinic acetylcholine receptor agonists and have been evaluated for their potential as PET tracers. This compound is unique in its high uptake in the mouse brain and its selective distribution in the hippocampus and thalamus of the conscious monkey brain .
List of Similar Compounds
- A 582941
- SSR180711
These compounds share similar properties and applications but differ in their specific binding affinities and distribution profiles
特性
IUPAC Name |
2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHMDPPANTBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

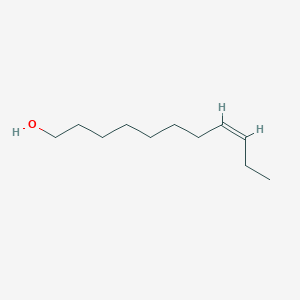
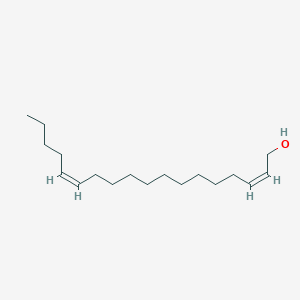

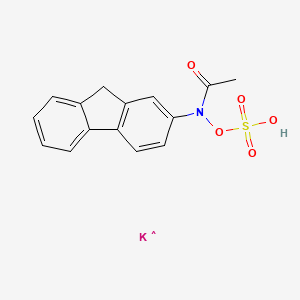
![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)
